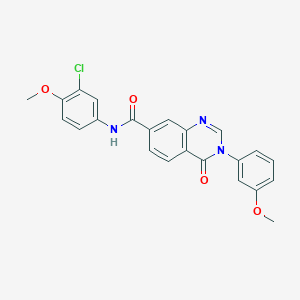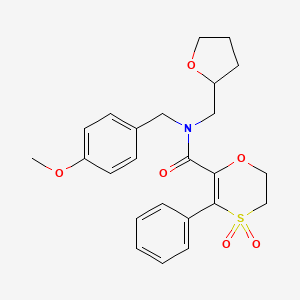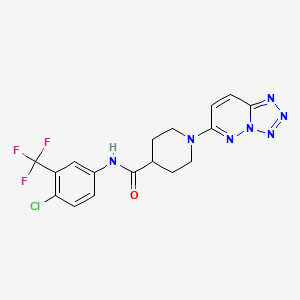
3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide is a complex organic compound with potential applications in various scientific fields. This compound features a propenamide backbone with methyloxy-substituted phenyl and indole groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide typically involves multi-step organic reactions. Starting from commercially available precursors, the synthetic route may include:
Formation of the propenamide backbone: This can be achieved through the reaction of an appropriate amine with an acrylamide derivative under controlled conditions.
Introduction of methyloxy groups: Methyloxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Coupling reactions: The phenyl and indole groups can be coupled to the propenamide backbone using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenamide backbone can be reduced to form corresponding amines.
Substitution: The methyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyloxy groups can yield aldehydes or carboxylic acids, while reduction of the propenamide backbone can produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving methyloxy-substituted phenyl and indole groups.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism by which 3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide exerts its effects depends on its interaction with molecular targets and pathways. The methyloxy-substituted phenyl and indole groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 3-(4-methoxyphenyl)-N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-propenamide
- 3-(3,4-dimethoxyphenyl)-N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-propenamide
Uniqueness
3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide is unique due to the presence of multiple methyloxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of methyloxy-substituted phenyl and indole groups also provides a distinct structural framework that can interact with various molecular targets in unique ways.
特性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C22H24N2O4/c1-26-17-6-7-18-16(14-24-19(18)13-17)10-11-23-22(25)9-5-15-4-8-20(27-2)21(12-15)28-3/h4-9,12-14,24H,10-11H2,1-3H3,(H,23,25)/b9-5+ |
InChIキー |
NCQMKWXRDCMYQN-WEVVVXLNSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
正規SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B12174098.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide](/img/structure/B12174106.png)




![2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12174132.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12174135.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12174136.png)





